

Praseodymium (III) Trichloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Praseodymium;chloride

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Introduction

Praseodymium (III) trichloride (PrCl_3) is an inorganic compound that exists as a blue-green anhydrous solid or a light green hydrated salt.^[1] As a member of the lanthanide series, it exhibits unique optical and magnetic properties that are the subject of ongoing research.^[1] This document provides an in-depth overview of the molecular weight, structure, and key experimental protocols related to the synthesis and characterization of praseodymium trichloride.

Physicochemical Properties

The fundamental physicochemical properties of anhydrous and hydrated praseodymium trichloride are summarized below.

Property	Anhydrous Praseodymium (III) Trichloride	Hydrated Praseodymium (III) Trichloride
Molecular Formula	PrCl_3 [1][2]	$\text{PrCl}_3 \cdot 7\text{H}_2\text{O}$ [1]
Molecular Weight	247.26 g/mol [2]	373.77 g/mol [1][3]
Appearance	Blue-green solid[1][3]	Light green solid[1][3]
Density	4.02 g/cm ³ [1][3]	2.25 g/cm ³ [1]
Melting Point	786 °C (1447 °F; 1059 K)[1]	Decomposes upon heating
Boiling Point	1710 °C (3110 °F; 1980 K)[1][3]	Not applicable
Solubility in Water	104.0 g/100 mL (at 13 °C)[1]	Soluble
Crystal Structure	Hexagonal (UCl_3 type)[1]	Monoclinic
Space Group	$P6_3/m$ [1]	$P2/c$
Coordination Geometry	9-coordinate, tricapped trigonal prismatic[1]	8-coordinate, square antiprismatic

Molecular Structure

The anhydrous form of praseodymium trichloride adopts a hexagonal crystal structure, specifically the uranium trichloride (UCl_3) type.[1] In this structure, each praseodymium ion is coordinated to nine chloride ions in a tricapped trigonal prismatic geometry. This high coordination number is characteristic of the larger lanthanide ions.

The hydrated form, praseodymium (III) trichloride heptahydrate, has a more complex structure. The praseodymium ion is typically coordinated by water molecules and chloride ions, resulting in a different crystal system and coordination environment compared to the anhydrous form.

Coordination of Pr^{3+} in Anhydrous PrCl_3

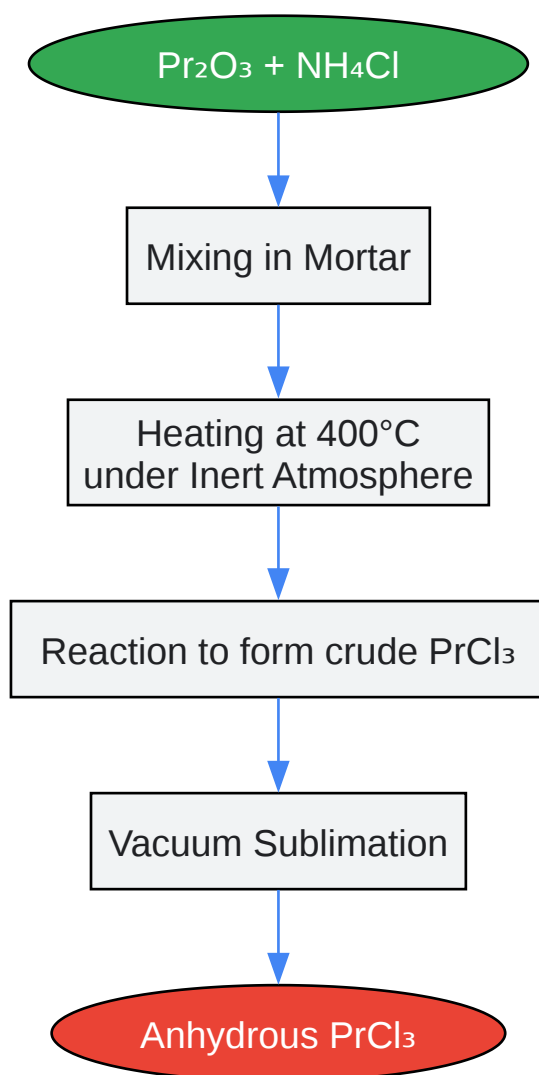
Experimental Protocols

Synthesis of Anhydrous Praseodymium (III) Trichloride

A common method for the synthesis of anhydrous praseodymium (III) trichloride involves the reaction of praseodymium (III) oxide with ammonium chloride.

Methodology:

- **Reactant Preparation:** Praseodymium (III) oxide (Pr_2O_3) and ammonium chloride (NH_4Cl) are thoroughly mixed in a mortar and pestle.
- **Reaction Setup:** The mixture is placed in a quartz boat within a tube furnace. The system is flushed with an inert gas, such as argon, to prevent the formation of oxychlorides.
- **Heating Profile:** The furnace is heated to 400 °C for several hours. The ammonium chloride decomposes to ammonia and hydrogen chloride gas, with the latter reacting with the oxide to form praseodymium trichloride.
- **Purification:** The crude product is then purified by vacuum sublimation to remove any unreacted starting materials and byproducts.



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Synthesis of Anhydrous PrCl₃

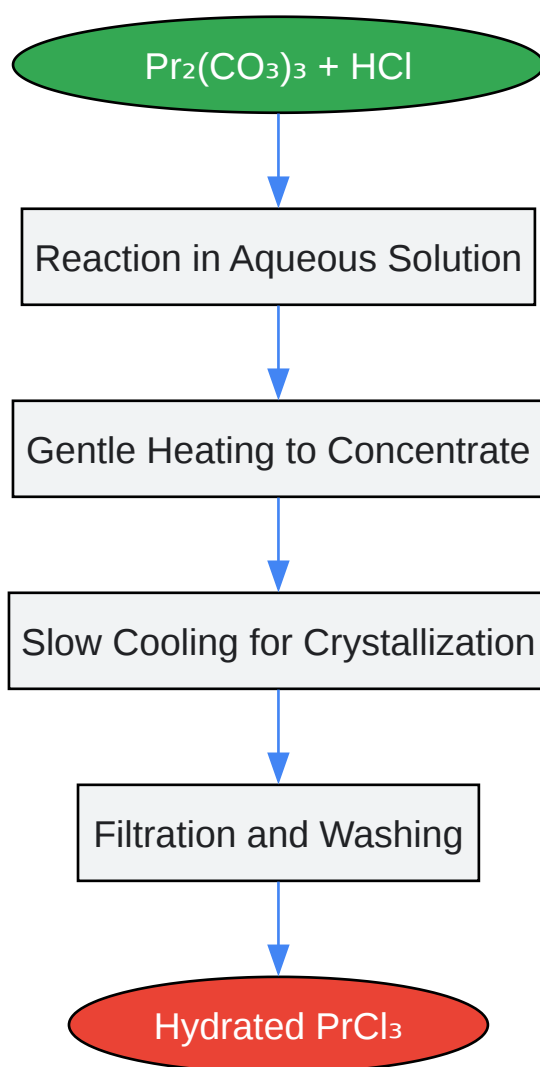
Synthesis of Hydrated Praseodymium (III) Trichloride

The hydrated form can be synthesized by the reaction of praseodymium (III) carbonate with hydrochloric acid.

Methodology:

- Reaction: Praseodymium (III) carbonate (Pr₂(CO₃)₃) is slowly added to a solution of hydrochloric acid (HCl). The reaction produces praseodymium chloride, water, and carbon dioxide gas.

- Crystallization: The resulting solution is gently heated to concentrate it, and then allowed to cool slowly to form crystals of hydrated praseodymium trichloride.
- Isolation: The crystals are collected by filtration and washed with a small amount of cold water.



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Synthesis of Hydrated PrCl_3

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of praseodymium trichloride is typically performed using single-crystal or powder X-ray diffraction (XRD).

Methodology (Single-Crystal XRD):

- **Crystal Selection:** A suitable single crystal of PrCl_3 is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected by rotating the crystal and the detector.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and space group.
- **Structure Solution and Refinement:** The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Methodology (Powder XRD with Rietveld Refinement):

- **Sample Preparation:** A fine powder of the PrCl_3 sample is prepared and placed in a sample holder.
- **Data Collection:** The powder diffraction pattern is collected over a range of 2θ angles.
- **Rietveld Refinement:** The entire experimental powder diffraction pattern is fitted with a calculated profile based on a known or proposed crystal structure model. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns. This method is particularly useful for obtaining accurate structural information from polycrystalline samples.

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References

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